molecular formula C21H19N7O2 B2569678 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034591-90-5

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2569678
CAS RN: 2034591-90-5
M. Wt: 401.43
InChI Key: YNHWQYPRICUPBS-UHFFFAOYSA-N
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Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H19N7O2 and its molecular weight is 401.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds with triazole and methanone groups have been synthesized and evaluated for their antioxidant properties. For example, derivatives of phenylmethanone with bromination and demethylation processes have shown effective antioxidant power through various in vitro assays, suggesting potential for these compounds in oxidative stress-related applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Catalytic Applications

The synthesis of triazolylmethanol ligands, which can form stable complexes with metals such as Cu(I), indicates their utility in catalyzing cycloaddition reactions. This showcases the potential of triazole-containing compounds as catalysts in organic synthesis, particularly in facilitating reactions under mild conditions with low catalyst loadings (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Ligand Applications in Asymmetric Synthesis

Compounds containing azetidinyl groups have been investigated for their use as ligands in asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric additions of organozinc reagents to aldehydes, demonstrating the importance of these structures in achieving high enantioselectivities in synthetic chemistry (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).

Applications in Liquid Crystal and Fluorescent Materials

Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives exhibit liquid crystal behaviors and fluorescence, highlighting the potential of triazolyl methanone compounds in materials science for developing new optical and electronic materials (Zhao, Guo, Chen, & Bian, 2013).

properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c29-21(20-11-22-28(24-20)17-7-3-1-4-8-17)26-13-18(14-26)27-12-16(23-25-27)15-30-19-9-5-2-6-10-19/h1-12,18H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHWQYPRICUPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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